molecular formula C11H16N6O2S B6436360 N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide CAS No. 2549038-73-3

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide

Cat. No.: B6436360
CAS No.: 2549038-73-3
M. Wt: 296.35 g/mol
InChI Key: QRJJYNUOLFDDEM-UHFFFAOYSA-N
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Description

“N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide” is a complex organic compound. It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of such compounds often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains an azetidine ring, which is a four-membered cyclic amine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazolo[3,4-d]pyrimidine core can undergo various substitution reactions at positions N1, C3, C4, C5, and C6 . The azetidine ring can also undergo ring-opening reactions .

Future Directions

The future research directions for this compound could include further exploration of its potential as a CDK2 inhibitor for cancer treatment . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated.

Properties

IUPAC Name

N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(20(2,18)19)4-8-5-17(6-8)11-9-3-14-15-10(9)12-7-13-11/h3,7-8H,4-6H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJYNUOLFDDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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